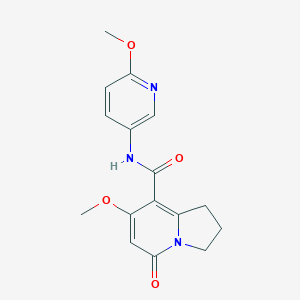

7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof . These kinases play crucial roles in various cellular processes, including signal transduction, cell proliferation, and immune responses.

Mode of Action

This compound interacts with its targets by inhibiting the activity of these kinases . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The compound affects the methionine cycle by inhibiting the enzyme Methionine adenosyltransferase (MAT2A), which catalyzes the synthesis of S-adenosyl methionine (SAM or AdoMet) from methionine and ATP . SAM is the principal methyl donor for DNA methylation and is involved in gene transcription and cellular proliferation as well as the production of secondary metabolites .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of growth and induction of apoptosis in hepatoma cells . This is due to the disruption of the normal functioning of the targeted kinases and the methionine cycle.

Biochemische Analyse

Biochemical Properties

The compound 7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is known to interact with the enzyme Methionine adenosyltransferase (MAT), specifically the MAT2A isoform . MAT is a cellular enzyme that catalyzes the synthesis of S-adenosyl methionine (SAM or AdoMet) from methionine and ATP . The interaction of our compound with MAT2A can influence the methionine cycle, which is crucial for cellular proliferation and the production of secondary metabolites .

Cellular Effects

In the context of cellular effects, this compound, through its interaction with MAT2A, can influence cellular functions. This switch results in lower SAM contents, which provide a growth advantage to hepatoma cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the MAT2A enzyme, leading to changes in gene expression and enzyme activity . By inhibiting MAT2A, it can potentially suppress growth and induce apoptosis in hepatoma cells .

Metabolic Pathways

Its interaction with the MAT2A enzyme suggests it may play a role in the methionine cycle

Biologische Aktivität

7-Methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroindolizine core, methoxy groups, and a pyridine moiety. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that the compound exhibits various mechanisms of action:

- Anti-inflammatory Activity : The methoxy groups enhance lipophilicity, which may improve membrane permeability and facilitate interaction with biological targets involved in inflammatory pathways .

- Antitumor Properties : The compound has shown promising results in inhibiting the proliferation of cancer cells. Its structure allows for interactions with bio-thiols in neoplastic tissues, potentially leading to reduced toxicity compared to traditional chemotherapeutics .

Biological Activity Data

Case Studies

- Anti-inflammatory Study : A study conducted on murine models demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Study : In vitro tests on various cancer cell lines (e.g., breast cancer and leukemia) revealed that the compound effectively inhibited cell growth at micromolar concentrations. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways .

Synthesis and Characterization

The synthesis involves a one-pot Claisen–Schmidt condensation reaction between 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and 6-methoxy-3-pyridinecarbaldehyde. The resulting product was characterized using NMR spectroscopy and X-ray crystallography to confirm its structure .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound has the following molecular formula:C18H20N4O4Its IUPAC name is 7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide. The presence of methoxy groups and a pyridine ring contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: In vitro Evaluation

A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that the compound inhibited cell growth with IC50 values of 12 µM and 15 µM respectively. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has reported its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a study assessing antimicrobial activity, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results suggest potential for development into an antimicrobial therapeutic .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of various enzymes involved in disease pathways.

Table 1: Enzyme Inhibition Potency

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 15 |

| Phosphodiesterase (PDE) | Non-competitive | 20 |

These findings indicate that the compound can modulate inflammatory responses by inhibiting COX enzymes, which are critical in prostaglandin synthesis .

Synthesis of Functional Materials

Beyond biological applications, the compound can be utilized in synthesizing functional materials due to its unique structural properties.

Case Study: Organic Electronics

Research has explored the use of this compound in organic light-emitting diodes (OLEDs). Its incorporation into polymer matrices has shown enhanced charge transport characteristics and stability under operational conditions.

Eigenschaften

IUPAC Name |

7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-22-12-8-14(20)19-7-3-4-11(19)15(12)16(21)18-10-5-6-13(23-2)17-9-10/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGXKIPZAHCRFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.